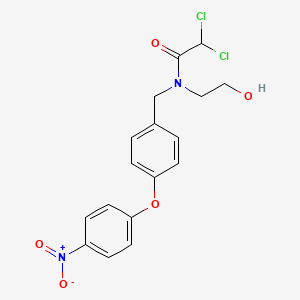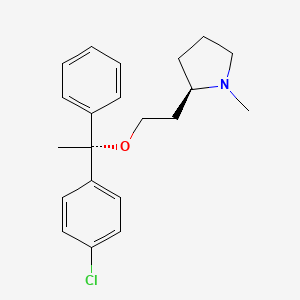
Clopamide
Descripción general
Descripción
Clopamide es un compuesto diurético de piperidina con la fórmula química C14H20ClN3O3S y una masa molar de 345.84 g·mol−1 . Se utiliza comúnmente como un agente diurético oral con actividad antihipertensiva . This compound se clasifica como un diurético similar a la tiazida y funciona de manera similar a los diuréticos tiazídicos .
Aplicaciones Científicas De Investigación
Clopamide tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza en el estudio de estructuras cristalinas y polimorfos.
Biología: this compound se utiliza en estudios biológicos para investigar sus efectos en los procesos celulares y su potencial como agente terapéutico.
Industria: This compound se utiliza en la industria farmacéutica para el desarrollo de medicamentos diuréticos.
Mecanismo De Acción
Clopamide ejerce sus efectos inhibiendo el simportador de sodio-cloruro en el túbulo contorneado distal de la nefrona . Esta inhibición interfiere con la reabsorción de cloruro de sodio, lo que lleva a una mayor excreción de cloruro de sodio y agua. Como resultado, this compound reduce el volumen sanguíneo y la presión arterial .
Análisis Bioquímico
Biochemical Properties
Clopamide works in a similar way as the thiazide diuretics do. It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . This compound selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side and thus interferes with the reabsorption of sodium chloride .
Cellular Effects
The primary cellular effect of this compound is the inhibition of the sodium-chloride symporter in the kidneys. This inhibition interferes with the reabsorption of sodium chloride, causing an equi osmolar excretion of water along with sodium chloride . This effect on the cells of the nephron contributes to its diuretic and antihypertensive properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal side . This binding interferes with the reabsorption of sodium chloride, leading to an increase in the excretion of water along with sodium chloride .
Subcellular Localization
Given its mechanism of action, this compound likely localizes to the luminal side of the PCT cells in the nephron of the kidneys where it binds to the sodium-chloride symporter .
Métodos De Preparación
La síntesis de clopamide implica la formación de sus grupos funcionales clave: un anillo de piperidina y un grupo sulfamoilbenzamida . La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se sintetiza a través de una serie de reacciones que involucran la ciclización de precursores apropiados.
Adición del grupo sulfamoilbenzamida: El grupo sulfamoilbenzamida se introduce a través de reacciones de sulfonación y posterior formación de amida.
Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Las condiciones de reacción se controlan cuidadosamente para asegurar que se obtenga el producto deseado de manera eficiente .
Análisis De Reacciones Químicas
Clopamide experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales de this compound.
Sustitución: this compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros átomos o grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y solventes apropiados. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Clopamide es similar a otros diuréticos similares a la tiazida, como la hidroclorotiazida y la clortalidona . this compound tiene una estructura química única con un anillo de piperidina y un grupo sulfamoilbenzamida, lo que lo distingue de otros diuréticos . Esta estructura única contribuye a sus propiedades farmacológicas específicas y aplicaciones terapéuticas .
Compuestos similares incluyen:
- Hidroclorotiazida
- Clortalidona
- Indapamida
Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y efectos farmacológicos específicos .
Propiedades
IUPAC Name |
4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHRAWDUMTPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022847 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-54-4 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)
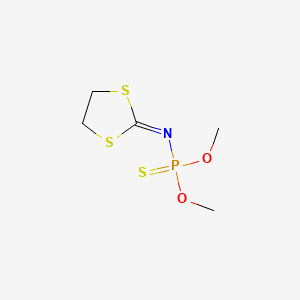
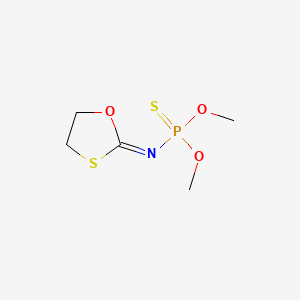



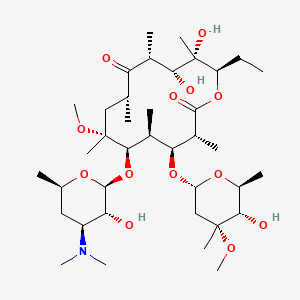


![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
